Aurora A Potency Comparison: Micromolar Hit Compound Versus Nanomolar Optimized Clinical Leads
Aurora kinase inhibitor-13 exhibits an IC50 value of 2.3 μM (2,300 nM) against Aurora kinase A in biochemical assays . In contrast, optimized Aurora A inhibitors used in clinical development demonstrate substantially higher potency: Alisertib (MLN8237) shows an IC50 of 1.2 nM , MK-5108 (VX-689) exhibits an IC50 of 0.064 nM , and TCS7010 displays an IC50 of 3.4 nM . Aurora kinase inhibitor-13 is approximately 2,000-fold less potent than Alisertib, 36,000-fold less potent than MK-5108, and 680-fold less potent than TCS7010 against Aurora A . This potency differential classifies Aurora kinase inhibitor-13 as a primary hit compound suitable for early-stage tool applications rather than an optimized lead candidate.
| Evidence Dimension | Aurora A kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2,300 nM (2.3 μM) |
| Comparator Or Baseline | Alisertib: 1.2 nM; MK-5108: 0.064 nM; TCS7010: 3.4 nM |
| Quantified Difference | ~2,000-fold less potent than Alisertib; ~36,000-fold less potent than MK-5108; ~680-fold less potent than TCS7010 |
| Conditions | Biochemical kinase assay; cell-free system |
Why This Matters
Users requiring a weakly potent reference compound for control experiments or a chemical starting point for medicinal chemistry should select this compound; users requiring potent cellular or in vivo Aurora A inhibition should select a nanomolar comparator.
